molecular formula C20H12N2O2 B3855954 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 70730-76-6

5-anilino-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B3855954
CAS RN: 70730-76-6
M. Wt: 312.3 g/mol
InChI Key: AENOXDPXOIWLJM-UHFFFAOYSA-N
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Description

5-Anilino-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound with the molecular formula C20H12N2O2 . It has been studied for its potential use as a G9a inhibitor .


Synthesis Analysis

The synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold, which is a part of 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one, was achieved through a combination of shape-based virtual screening and structure-based molecular modification .


Molecular Structure Analysis

The molecular structure of 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one is complex, with multiple aromatic rings and functional groups . The structure is based on the 6H-anthra[1,9-cd]isoxazol-6-one scaffold .

Mechanism of Action

5-Anilino-6H-anthra[1,9-cd]isoxazol-6-one has been studied as a G9a inhibitor . G9a is a protein lysine methyltransferase that is considered an attractive anti-cancer target .

Safety and Hazards

The safety data sheet for 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one provides information on its hazards, handling and storage, exposure controls and personal protection, and first-aid measures .

Future Directions

The future directions for the study of 5-anilino-6H-anthra[1,9-cd]isoxazol-6-one could involve further exploration of its potential as a G9a inhibitor for anti-cancer applications . More research is needed to fully understand its mechanism of action and to optimize its synthesis for potential therapeutic use.

properties

IUPAC Name

10-anilino-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2/c23-19-13-8-4-5-9-14(13)20-18-16(22-24-20)11-10-15(17(18)19)21-12-6-2-1-3-7-12/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENOXDPXOIWLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339401
Record name STK846364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70730-76-6
Record name STK846364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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